molecular formula C20H16F3N3OS B6569661 N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(trifluoromethyl)benzamide CAS No. 946294-33-3

N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B6569661
CAS No.: 946294-33-3
M. Wt: 403.4 g/mol
InChI Key: SCIJNBPGOMTWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 5. A methylene linker at position 5 connects the core to a benzamide moiety bearing a para-trifluoromethyl (-CF₃) group. The CF₃ group enhances lipophilicity and metabolic stability, while the imidazothiazole scaffold is associated with diverse biological activities, including antimicrobial and kinase inhibition .

Properties

IUPAC Name

N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3OS/c21-20(22,23)15-8-6-14(7-9-15)18(27)24-12-16-17(13-4-2-1-3-5-13)25-19-26(16)10-11-28-19/h1-9H,10-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIJNBPGOMTWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(trifluoromethyl)benzamide is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The imidazo[2,1-b][1,3]thiazole core is known for its diverse biological activities, including antitumor and antimicrobial properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure

The compound can be characterized by its chemical structure, which includes:

  • Imidazo[2,1-b][1,3]thiazole core : A bicyclic structure associated with various biological activities.
  • Trifluoromethyl group : Known to enhance the lipophilicity and biological activity of organic compounds.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antitumor ActivityExhibits significant cytotoxic effects against various cancer cell lines.
Inhibition of FAKInhibits focal adhesion kinase (FAK) phosphorylation, which is crucial in cancer progression.
Antimicrobial PropertiesShows potential against certain bacterial strains.

1. Antitumor Activity

A study evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for their cytotoxic effects on pancreatic cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines (MesoII and STO) . The mechanism was linked to the inhibition of phospho-FAK levels.

2. Mechanistic Insights

Research has shown that the presence of the imidazo[2,1-b][1,3]thiazole moiety enhances the compound's ability to inhibit tumor cell migration and proliferation through modulation of signaling pathways involved in cell adhesion and survival . The compound's structural features allow it to interact effectively with target proteins.

Pharmacological Profile

The pharmacological profile of this compound includes:

Parameter Value/Description
SolubilityModerate aqueous solubility observed in preliminary studies.
LipophilicityEnhanced by trifluoromethyl substitution leading to better membrane permeability.
Metabolic StabilityOngoing studies indicate variable metabolic stability across different CYP450 isoforms .

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes an imidazo[2,1-b][1,3]thiazole moiety linked to a trifluoromethylbenzamide. The presence of the trifluoromethyl group enhances its biological activity and solubility properties.

Molecular Formula

  • C : 16
  • H : 14
  • Cl : 0
  • F : 3
  • N : 3
  • O : 0
  • S : 1

Molecular Weight

  • Approximately 335.36 g/mol

Anticancer Activity

Research has indicated that compounds similar to N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(trifluoromethyl)benzamide exhibit potent anticancer properties. The imidazo[2,1-b][1,3]thiazole scaffold is known for its ability to inhibit cancer cell proliferation by targeting various signaling pathways.

Case Study:

A study demonstrated that derivatives of this compound showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Inhibition of Neutral Endopeptidase (NEP)

The compound has been investigated for its role as a NEP inhibitor. NEP is involved in the metabolism of bioactive peptides and plays a crucial role in regulating cardiovascular functions.

Case Study:

Inhibitors of NEP have been shown to enhance the effects of natriuretic peptides, leading to potential applications in treating conditions such as hypertension and heart failure. Research indicates that this compound can prolong the action of these peptides by preventing their degradation.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of this compound against various bacterial strains. The structural features contribute to its ability to disrupt bacterial cell membranes.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:

In vitro studies demonstrated that the compound could reduce oxidative stress and inflammation in neuronal cells, suggesting a protective mechanism against neurotoxicity.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight 437.9 437.9 371.4
LogP (Predicted) ~3.5 (high lipophilicity) ~3.8 (Cl increases LogP) ~2.9 (F reduces LogP)
Solubility Low (CF₃ and phenyl groups) Very low Moderate (fluorine)
Metabolic Stability High (CF₃ resists oxidation) Moderate (Cl susceptible) High (F enhances stability)

Preparation Methods

Core Structure Disassembly

The target molecule can be dissected into three components:

  • Imidazo[2,1-b]thiazole core with a phenyl group at position 6.

  • Methylene bridge (-CH2-) at position 5.

  • 4-(Trifluoromethyl)benzamide moiety.

Retrosynthetic pathways suggest two primary approaches:

  • Route A : Sequential assembly of the imidazothiazole ring followed by side-chain functionalization.

  • Route B : Modular synthesis of substituents followed by convergent coupling.

Synthesis of the Imidazo[2,1-b] thiazole Core

Cyclization Strategies

The bicyclic imidazothiazole system is typically constructed via condensation of 2-aminothiazole derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For example:

  • Thiazole-2-amine reacts with phenacyl bromide in ethanol under reflux to form 6-phenyl-imidazo[2,1-b][1,thiazole .

  • Cyclization is facilitated by acidic or basic conditions, with yields optimized at 60–80°C.

Functionalization at Position 5

Introducing the methylene bridge requires formylation or hydroxymethylation at position 5:

  • Vilsmeier-Haack formylation using POCl3/DMF yields 5-formyl-imidazothiazole , which undergoes reductive amination with ammonium acetate.

  • Alternative methods include Mannich reactions with formaldehyde and secondary amines.

Installation of the 4-(Trifluoromethyl)benzamide Moiety

Amide Bond Formation

Coupling the methylamine intermediate with 4-(trifluoromethyl)benzoic acid employs activating agents:

  • CDI (1,1'-Carbonyldiimidazole) : In anhydrous THF, CDI activates the carboxylic acid to form an imidazolide intermediate, which reacts with the amine at 50–60°C.

    • Example: Reaction of 5-aminomethyl-imidazothiazole with CDI-activated acid in THF yields the amide at 53% efficiency.

  • EDCl/HOBt : Ethyl dimethylaminopropyl carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DCM achieves comparable yields but requires stringent moisture control.

Solvent and Temperature Optimization

  • Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their solubility profiles.

  • Elevated temperatures (60–65°C) enhance reaction rates but risk decomposition, necessitating monitored conditions.

Palladium-Catalyzed Cross-Coupling for Aromatic Substitutions

Suzuki-Miyaura Coupling

Introducing the phenyl group at position 6 utilizes palladium catalysts :

  • PdCl2(PPh3)2/CuI in THF under CO atmosphere facilitates coupling of iodobenzene with imidazothiazole precursors.

  • Yields up to 64% are reported for analogous imidazo-oxazine syntheses.

Heck and Buchwald-Hartwig Reactions

Alternative methods for C–N bond formation include:

  • Buchwald-Hartwig amination for aryl halides, though limited by substrate compatibility.

  • Heck coupling for vinyl or aryl groups, less relevant for this target.

Purification and Characterization

Crystallization Techniques

  • Ethyl acetate/hexane mixtures achieve high-purity crystals via slow cooling.

  • X-ray diffraction (XRD) confirms stereochemistry, as demonstrated for related imidazothiadiazoles.

Spectroscopic Validation

  • 1H NMR : Key signals include the trifluoromethyl singlet (δ 7.8–8.2 ppm) and imidazothiazole protons (δ 6.5–7.2 ppm).

  • LC-MS : Molecular ion peaks align with calculated masses (e.g., m/z 482.53 for intermediates).

Challenges and Optimization

Byproduct Formation

  • Nitro group reduction during reductive amination necessitates controlled hydrogenation.

  • Solvent impurities in THF require distillation prior to use.

Scalability Considerations

  • Batch vs. continuous flow : Industrial-scale syntheses favor flow reactors for exothermic steps.

  • Cost-effective catalysts : Recycling Pd complexes reduces expenses .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(trifluoromethyl)benzamide with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling of the imidazothiazole core with benzamide derivatives. Critical parameters include:

  • Temperature control : Optimal yields are achieved at 60–80°C for imidazothiazole-thioether bond formation (e.g., coupling reactions using DMF as solvent) .
  • Catalysts : Triethylamine (TEA) is often used to deprotonate intermediates and facilitate amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the target compound from by-products .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., distinguishing the trifluoromethyl (-CF₃) group (δ ~120–125 ppm in ¹³C NMR) and imidazothiazole protons (δ 7.0–8.5 ppm in ¹H NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching C₂₁H₁₅F₃N₃OS⁺) .
  • FT-IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and thiazole ring vibrations (C-S, ~650 cm⁻¹) .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of bioactivity for this compound?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinity to targets like kinase enzymes or DNA topoisomerases. Use software (e.g., AutoDock Vina) to model interactions between the trifluoromethylbenzamide moiety and hydrophobic pockets .
  • QSAR Studies : Correlate substituent effects (e.g., phenyl vs. fluorophenyl groups) with activity data from analogs to design derivatives with enhanced potency .

Q. How can researchers resolve discrepancies in reported biological activity data for structural analogs?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for inconsistencies (e.g., cell line origin, incubation time). For example, fluorophenyl-substituted imidazothiazoles show variable IC₅₀ values (1–50 µM) depending on cell culture conditions .
  • SAR Analysis : Identify substituent-specific trends. The trifluoromethyl group may enhance membrane permeability but reduce solubility, impacting activity .

Q. What strategies improve reaction yields in critical synthetic steps (e.g., imidazothiazole ring formation)?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction times (e.g., 6–8 hours for cyclization steps) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates compared to THF .
  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling of phenyl groups to the imidazothiazole core, which can increase yields from 50% to >80% .

Q. How does the electronic nature of substituents (e.g., -CF₃ vs. -OCH₃) influence binding to biological targets?

  • Methodological Answer :

  • Electrostatic Potential Maps : Calculate using DFT (e.g., Gaussian) to show electron-deficient regions near -CF₃, favoring interactions with basic residues in enzyme active sites .
  • Comparative Bioassays : Test analogs with -CF₃, -Cl, and -OCH₃ groups. For example, -CF₃ derivatives exhibit 3-fold higher inhibition of focal adhesion kinase (FAK) than -OCH₃ analogs due to enhanced hydrophobic interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of imidazothiazole derivatives?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask methods in buffers (pH 1.2–7.4) and DMSO/water mixtures. For example, trifluoromethyl groups reduce aqueous solubility (<10 µg/mL) but improve lipid bilayer penetration .
  • Crystallography : Compare crystal structures to identify packing efficiency differences caused by substituents (e.g., bulky -CF₃ vs. planar phenyl groups) .

Methodological Tables

Table 1 : Key Synthetic Parameters for High-Yield Synthesis

StepReaction ConditionsYield (%)Reference
Imidazothiazole cyclizationDMF, 70°C, 6 h75
Benzamide couplingTEA, DCM, rt, 12 h68
PurificationSilica gel (EtOAc/hexane 3:7)95% purity

Table 2 : Biological Activity Trends in Structural Analogs

SubstituentIC₅₀ (µM) *TargetReference
-CF₃12.3 ± 1.5FAK
-OCH₃35.7 ± 3.2FAK
-F8.9 ± 0.8Topoisomerase II

*Mean ± SD from triplicate assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.